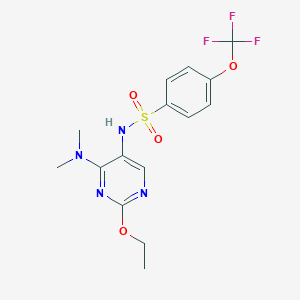

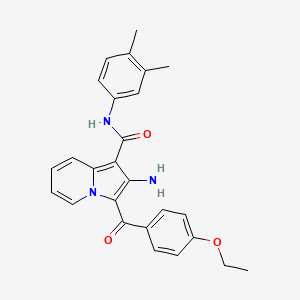

![molecular formula C23H20FN3O2S2 B2521411 2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide CAS No. 1794910-19-2](/img/structure/B2521411.png)

2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide” is a complex organic compound. It contains a thieno[3,2-d]pyrimidin-2-yl moiety, which is a bicyclic system consisting of a thiophene and a pyrimidine ring .

Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques like NMR spectroscopy. For instance, the ^1H NMR spectra of similar compounds have shown a typical singlet attributable to NH of methanesulfonamide group . The ^1H NMR spectra of thio-aryl derivatives exhibited the chemical shift of multiplet aromatic signals .

Chemical Reactions Analysis

The chemical reactions involving this compound can be complex, often involving multiple steps and various reagents. For example, the reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar compounds. For instance, the ^1H NMR spectra in the region of 11.0–11.6 ppm showed a typical singlet attributable to NH of methanesulfonamide group . The ^1H NMR spectra of thio-aryl derivatives exhibited the chemical shift of multiplet aromatic signals .

科学的研究の応用

Fluorescent Probe Development

A study by Wang et al. (2012) illustrates the design of a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols. This work underlines the importance of finely tunable spectroscopic properties in detecting thiophenols, showcasing potential applications in environmental and biological sciences. The approach involves intramolecular charge transfer pathways, indicating how derivatives of thieno[3,2-d]pyrimidin could be instrumental in developing sensitive and selective detection techniques (Wang et al., 2012).

Central Nervous System Depressants

Research by Manjunath et al. (1997) on 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives highlights their potential as central nervous system depressants. The sedative action observed in the compounds indicates the role of thieno[3,2-d]pyrimidin derivatives in synthesizing compounds with central nervous system (CNS) activity (Manjunath et al., 1997).

Thymidylate Synthase Inhibitors

Gangjee et al. (2004) synthesized a series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines as potential thymidylate synthase inhibitors, targeting antitumor activity. This research points to the therapeutic applications of thieno[3,2-d]pyrimidin derivatives in cancer treatment, especially as thymidylate synthase plays a crucial role in DNA synthesis and cell proliferation (Gangjee et al., 2004).

Molecular Interaction Studies

Hirohashi et al. (1975) explored the nuclear magnetic resonance (NMR) properties of bicyclic thiophene derivatives, including through-space H–F coupling over seven bonds. Such studies are vital for understanding molecular interactions and designing molecules with specific properties for scientific and medical research (Hirohashi et al., 1975).

将来の方向性

The future directions for research on this compound could involve further exploration of its biological activities and potential applications. Given the diverse biological activities of similar compounds , this compound could be a promising candidate for further study in various fields, including medicinal chemistry.

作用機序

Target of Action

Compounds with similar structures, such as thioxopyrimidines and their condensed analogs, have been shown to possess diverse biological activities . These activities include antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer effects .

Mode of Action

It is known that the introduction of a thiol group may provide additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .

Biochemical Pathways

It is known that compounds with similar structures can influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds with similar structures have been shown to possess diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .

特性

IUPAC Name |

2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3O2S2/c24-18-9-5-4-8-17(18)14-27-22(29)21-19(11-13-30-21)26-23(27)31-15-20(28)25-12-10-16-6-2-1-3-7-16/h1-9,11,13H,10,12,14-15H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDXSRNZRCYPFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

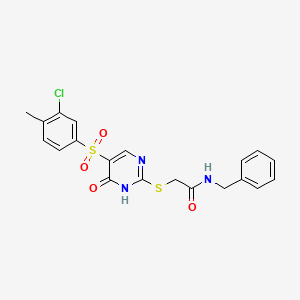

![1-[(3-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid](/img/structure/B2521328.png)

![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-bromophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2521329.png)

![4-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2521330.png)

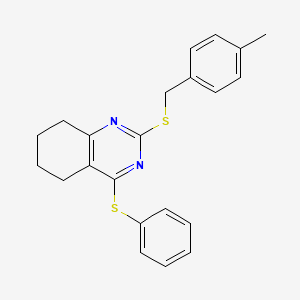

![3-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2521335.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2521336.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2521337.png)

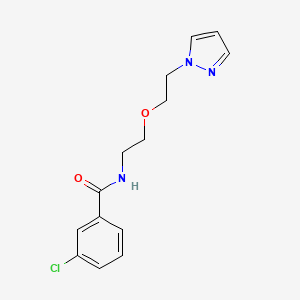

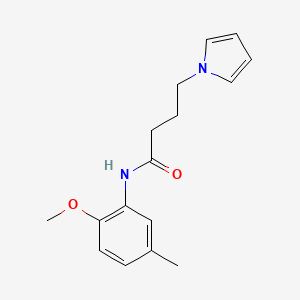

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2521339.png)

![4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one](/img/structure/B2521349.png)